molecular formula C14H19N B14450970 7a-benzylhexahydro-1H-pyrrolizine CAS No. 78449-74-8

7a-benzylhexahydro-1H-pyrrolizine

Cat. No.: B14450970
CAS No.: 78449-74-8
M. Wt: 201.31 g/mol
InChI Key: XRFGJYNLISOHEF-UHFFFAOYSA-N
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Description

7a-benzylhexahydro-1H-pyrrolizine is a nitrogen-containing heterocyclic compound with the molecular formula C14H19N and a molecular weight of 201.312 g/mol . This compound is part of the pyrrolizidine family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-benzylhexahydro-1H-pyrrolizine typically involves the cyclization of acyclic precursors or the modification of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with benzyl chloride under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7a-benzylhexahydro-1H-pyrrolizine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 7a-benzylhexahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7a-benzylhexahydro-1H-pyrrolizine is unique due to its specific structural configuration and the presence of a benzyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

8-benzyl-1,2,3,5,6,7-hexahydropyrrolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-6-13(7-3-1)12-14-8-4-10-15(14)11-5-9-14/h1-3,6-7H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFGJYNLISOHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507031
Record name 7a-Benzylhexahydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78449-74-8
Record name 7a-Benzylhexahydro-1H-pyrrolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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